Cinnamaldehyde

Catalog No.
S523801
CAS No.
104-55-2
M.F
C9H8O
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnamaldehyde

CAS Number

104-55-2

Product Name

Cinnamaldehyde

IUPAC Name

(E)-3-phenylprop-2-enal

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+

InChI Key

KJPRLNWUNMBNBZ-QPJJXVBHSA-N

SMILES

C1=CC=C(C=C1)C=CC=O

Solubility

Dissolves in about 700 parts water, in about 7 volumes of 60% alcohol.
SOL IN ETHER, CHLOROFORM; INSOL IN PETROLEUM ETHER
Miscible with alcohol, ether, chloroform, oils
SOLUBILITY: 1:5 IN 60%, 1:25 IN 50%, 1:2.5 IN 70% ALC
In water, 1.42X10+3 mg/L at 25 °C
1.42 mg/mL at 25 °C
insoluble in water; miscible in oils
miscible (in ethanol)

Synonyms

3-phenylprop-2-enaldehyde, beta-phenylacrolein, cinnamaldehyde, cinnamic aldehyde, cinnamic aldehyde, (E)-isomer, supercinnamaldehyde, trans-3-phenylprop-2-enaldehyde

Canonical SMILES

C1=CC=C(C=C1)C=CC=O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=O

Description

The exact mass of the compound Cinnamaldehyde is 132.0575 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (ntp, 1992)less than 0.1 mg/ml at 64° f (ntp, 1992)dissolves in about 700 parts water, in about 7 volumes of 60% alcohol.sol in ether, chloroform; insol in petroleum ethermiscible with alcohol, ether, chloroform, oilssolubility: 1:5 in 60%, 1:25 in 50%, 1:2.5 in 70% alcin water, 1.42x10+3 mg/l at 25 °c1.42 mg/ml at 25 °cinsoluble in water; miscible in oilsmiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40346. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Supplementary Records. It belongs to the ontological category of cinnamaldehydes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Antibacterial Properties

Cinnamaldehyde, the main component of cinnamon essential oil, has been a subject of scientific research due to its promising antibacterial properties. Studies have shown that cinnamaldehyde can inhibit the growth of various bacteria, including Escherichia coli, Salmonella, Bacillus subtilis, and Pseudomonas aeruginosa . This makes cinnamaldehyde a potential candidate for use in food preservation and as a natural disinfectant .

Food Preservation

Due to its antibacterial properties, cinnamaldehyde is being explored as a natural food preservative. Researchers are investigating methods to incorporate cinnamaldehyde into food packaging materials or directly into food products to extend shelf life and reduce foodborne illness . However, a challenge lies in cinnamaldehyde's poor water solubility and sensitivity to light and heat, which can limit its effectiveness in some applications .

Encapsulation Techniques

To overcome the limitations of cinnamaldehyde, scientists are developing encapsulation techniques. These techniques involve surrounding cinnamaldehyde molecules with a protective layer, such as liposomes, nanoparticles, or emulsions. This approach can improve water solubility, protect cinnamaldehyde from degradation, and potentially enhance its delivery and efficacy .

Other Potential Applications

Beyond its role in antibacterials and food preservation, scientific research is exploring other potential applications of cinnamaldehyde. These include:

  • Antioxidant activity: Cinnamaldehyde may possess antioxidant properties that could help reduce oxidative stress in the body and potentially offer protection against chronic diseases .
  • Anti-diabetic and anti-obesity effects: Studies suggest cinnamaldehyde may play a role in regulating blood sugar levels and reducing fat accumulation, although more research is needed .
  • Anti-cancer properties: Some scientific evidence suggests cinnamaldehyde may have anti-cancer properties, but further investigation is required to understand its mechanisms and potential therapeutic applications .

Cinnamaldehyde is an organic compound with the chemical formula C9H8O\text{C}_9\text{H}_8\text{O} or structurally represented as C6H5CH=CHCHO\text{C}_6\text{H}_5\text{CH}=\text{CHCHO}. This compound is primarily responsible for the characteristic flavor and aroma of cinnamon, occurring naturally as the trans (E) isomer. It is classified as a phenylpropanoid and is biosynthesized via the shikimate pathway from L-phenylalanine, undergoing deamination to form cinnamic acid before being converted to cinnamaldehyde through further enzymatic processes . Cinnamaldehyde appears as a pale yellow, viscous liquid and is an essential oil extracted mainly from the bark of cinnamon trees belonging to the genus Cinnamomum.

Cinnamaldehyde exhibits various biological activities:

  • Antimicrobial activity: Studies suggest cinnamaldehyde can inhibit the growth of bacteria, fungi, and yeasts. The mechanism involves disrupting the cell membrane of microorganisms.
  • Antioxidant activity: Cinnamaldehyde's ability to scavenge free radicals contributes to its antioxidant properties.
  • Anti-inflammatory activity: Cinnamaldehyde may reduce inflammation by inhibiting the production of inflammatory mediators.

Cinnamaldehyde can be irritating to the skin, eyes, and mucous membranes upon contact. It can also cause allergic reactions in some individuals.

  • Toxicity: Cinnamaldehyde exhibits moderate oral toxicity in animal studies.
  • Flammability: Cinnamaldehyde is combustible with a flash point of 99 °C.
, including:

  • Oxidation: Cinnamaldehyde can react with oxygen, leading to the formation of peroxides and other oxidation products such as acetaldehyde, benzaldehyde, and benzoic acid. This reaction can be hazardous under certain conditions, potentially resulting in explosions if not controlled .
  • Michael Addition: Cinnamaldehyde can act as a Michael acceptor due to its α,β-unsaturated carbonyl structure, allowing it to form stable adducts with nucleophiles such as thiols .
  • Reduction: The compound can be reduced to cinnamyl alcohol using reducing agents like lithium aluminum hydride .

Cinnamaldehyde exhibits several biological activities:

  • Antimicrobial Properties: It has been shown to possess antimicrobial effects against various pathogens, making it useful in food preservation and medicinal applications.
  • Antioxidant Activity: Cinnamaldehyde acts as an antioxidant, contributing to its potential health benefits by neutralizing free radicals .
  • Anti-inflammatory Effects: Studies indicate that cinnamaldehyde may reduce inflammation by inhibiting pro-inflammatory cytokines .
  • DNA Repair Mechanism: It has been observed to stimulate DNA repair processes in both bacterial and mammalian cells, potentially reducing mutation rates following DNA damage .

Cinnamaldehyde can be synthesized through several methods:

  • Natural Extraction: Primarily obtained from steam distillation of cinnamon bark oil.
  • Aldol Condensation: Historically synthesized via aldol condensation between benzaldehyde and acetaldehyde.
  • Enzymatic Synthesis: Biosynthesized from L-phenylalanine through enzymatic reactions involving phenylalanine ammonia lyase and 4-coumarate–CoA ligase .

Cinnamaldehyde has diverse applications across various fields:

  • Food Industry: Used as a flavoring agent and preservative due to its antimicrobial properties.
  • Cosmetics: Incorporated into perfumes and personal care products for its pleasant aroma.
  • Pharmaceuticals: Explored for potential therapeutic effects including anti-inflammatory and antioxidant activities.
  • Agriculture: Utilized as a natural pesticide due to its low toxicity profile .

Research has explored the interactions of cinnamaldehyde with various biological systems:

  • Allergic Reactions: Its reactivity can lead to allergic responses in sensitized individuals, primarily due to its ability to form adducts with proteins through Michael addition mechanisms .
  • Cellular Mechanisms: Studies indicate that cinnamaldehyde may enhance histamine release, influencing allergic responses and other physiological processes .

Cinnamaldehyde shares structural similarities with several other compounds. Below are some notable examples:

CompoundStructureUnique Features
VanillinC8H8O\text{C}_8\text{H}_8\text{O}Main component of vanilla; exhibits similar flavor profiles but different biological activities.
EugenolC10H12O\text{C}_10\text{H}_{12}\text{O}Found in clove oil; known for analgesic properties.
BenzaldehydeC7H6O\text{C}_7\text{H}_6\text{O}Simple aromatic aldehyde; primarily used in flavoring but lacks the antimicrobial properties of cinnamaldehyde.
AcroleinC3H4O\text{C}_3\text{H}_4\text{O}A highly reactive unsaturated aldehyde; used in organic synthesis but more toxic than cinnamaldehyde.

Cinnamaldehyde's unique combination of flavor profile, biological activity, and relatively low toxicity distinguishes it from these similar compounds, making it particularly valuable in culinary and medicinal contexts.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid; Liquid, Other Solid
Yellowish oily liquid; [HSDB]
Clear yellow liquid with a cinnamon odor; [CAMEO]
Liquid
Yellow liquid, strong cinnamon odou

Color/Form

Yellowish oily liquid
GREENISH-YELLOW LIQUID

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Exact Mass

132.057514874 g/mol

Monoisotopic Mass

132.057514874 g/mol

Boiling Point

253 °C @ 760 MM HG (SLIGHT DECOMP)
248.00 °C. @ 760.00 mm Hg

Flash Point

160 °F
120 °C closed cup

Heavy Atom Count

10

Taste

BURNING TASTE
SWEET TASTE

Vapor Density

VAPOR DENSITY: 4.6 (AIR= 1)

Density

1.048-1.052 at 25 °C/25 °C
1.046-1.053

LogP

1.90
log Kow = 1.90

Odor

PUNGENT, SPICY NOTE
Strong odor of cinnamon

Odor Threshold

50-750 ppb

Appearance

Solid powder

Melting Point

-7.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SR60A3XG0F

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 45 of 48 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cinnamaldehyde is approved by the FDA for use within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older.

Therapeutic Uses

/EXPL THER/ Cinnamonum zeylanicum (cinnamon) is widely used in traditional system of medicine to treat diabetes in India. The present study was carried out to isolate and identify the putative antidiabetic compounds ... Cinnamaldehyde was administered at different doses (5, 10 and 20 mg/kg bw) for 45 days to streptozotocin (STZ) (60 mg/kg bw)-induced male diabetic wistar rats. It was found that plasma glucose concentration was significantly (p<0.05) decreased in a dose-dependent manner (63.29%) compared to the control. In addition, oral administration of cinnamaldehyde (20 mg/kg bw) significantly decreased glycosylated hemoglobin (HbA(1C)), serum total cholesterol, triglyceride levels and at the same time markedly increased plasma insulin, hepatic glycogen and high-density lipoprotein-cholesterol levels. Also cinnamaldehyde restored the altered plasma enzyme (aspartate aminotransferase, alanine aminotransferase, lactate dehydrogenase, alkaline phosphatase and acid phosphatase) levels to near normal. Administration of glibenclamide, a reference drug (0.6 mg/kg bw) also produced a significant (p < 0.05) reduction in blood glucose concentration in STZ-induced diabetic rats. The results of this experimental study indicate that cinnamaldehyde possesses hypoglycemic and hypolipidemic effects in STZ-induced diabetic rats.

MeSH Pharmacological Classification

Antimutagenic Agents

Vapor Pressure

2.89X10-2 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

14371-10-9
104-55-2

Absorption Distribution and Excretion

Cinnamaldehyde is 52% absorbed through the skin and shown to be rapidly absorbed from the gut.
Cinnamaldehyde is metabolized and excreted primarily in the urine and, to a minor extent, in the feces. After oral or intraperitoneal administration to rats and mice, 69–98% of the dose of cinnamaldehyde was recovered in the urine and feces within 24 h.
The bioavailability of microencapsulated cinnamaldehyde (CNMA) was investigated in male F344 rats. Rats were gavaged with CNMA in corn oil using either microencapsulated or the neat chemical at doses of 50, 250, and 500 mg/kg. No differences between the two formulations at any of the doses were found in either CNMA blood concentration profiles or in the rate of urinary hippuric acid excretion. Both formulations showed a low bioavailability (< 20%) at 250 and 500 mg/kg. Regardless of the formulation used, oral gavage of CNMA significantly increased the urinary excretion of hippuric acid. About 75% of the dose of CNMA was metabolized to hippuric acid and recovered in the urine. The total amount of hippuric acid recovered in a 50-hr urinary collection correlated well with the CNMA dose. The data suggest that there was complete release of CNMA from the microcapsules and that microencapsulation of CNMA does not affect its bioavailability or its metabolism ...
/Cinnamaldehyde is/ presumably oxidized in vivo to cinnamic acid, which is excreted in urine as benzoic and hippuric acids.
After ip admin of cinnamic aldehyde to rats, urinary thio ether excretion amounted to 6.5% of dose.
Cinnamaldehyde administered intraperitoneally to a rabbit was excreted in the urine as cinnamic acid, cinnamoylglycine, benzoic acid and hippuric acid.
For more Absorption, Distribution and Excretion (Complete) data for CINNAMALDEHYDE (7 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolism of trans-[3-14C]cinnamaldehyde was investigated in male and female Fischer 344 rats and CD1 mice at doses of 2 and 250 mg/kg bw given by ip injection and in males at 250 mg/kg by oral gavage. Some 94% of the administered dose was recovered in the excreta in 72 hr in both species with most (75-81%) present in the 0-24-hr urine. Less than 2% of the administered dose was found in the carcasses at 72 hr after dosing. Urinary metabolites were identified by their chromatographic characteristics. In both species the major urinary metabolite was hippuric acid accompanied by 3-hydroxy-3-phenylpropionic acid, benzoic acid and benzoyl glucuronide. The glycine conjugate of cinnamic acid was formed to a considerable extent only in the mouse. The oxidative metabolism of cinnamaldehyde essentially follows that of cinnamic acid, by beta-oxidation analogous to that of fatty acids. Apart from the metabolites common to cinnamic acid and cinnamaldehyde, 7% of 0-24-hr urinary 14C was accounted for by two new metabolites in the rat and three in the mouse, which have been shown in other work to arise from a second pathway of cinnamaldehyde metabolism involving conjugation with glutathione. The excretion pattern and metabolic profile of cinnamaldehyde in rats and mice are not systematically affected by sex, dose size and route of administration. The data are discussed in terms of their relevance to the safety evaluation of trans-cinnamaldehyde, particularly the validity or otherwise of extrapolation of toxicity data from high to low dose. /trans-Cinnamaldehyde/
To evaluate the extent of cinnamaldehyde and cinnamic alcohol metabolism in human skin and provide evidence for the role of cutaneous alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) in such metabolism ... the extent of cinnamic alcohol and aldehyde metabolism was investigated in human skin homogenates and sub-cellular fractions ... Studies were conducted in the presence and absence of the ADH/cytochrome P450 inhibitor 4-methylpyrazole and the cytosolic ALDH inhibitor, disulfiram. Differential metabolism of cinnamic alcohol and cinnamaldehyde was observed in various subcellular fractions: skin cytosol was seen to be the major site of cinnamic compound metabolism. Significant metabolic inhibition was observed using 4-methylpyrazole and disulfiram in whole skin homogenates and cytosolic fractions only ... This study has demonstrated that cutaneous ADH and ALDH activities, located within defined subcellular compartments, play important roles in the activation and detoxification of CAlc and CAld in skin ...
Cinnamaldehyde administered intraperitoneally to a rabbit was excreted in the urine as cinnamic acid, cinnamoylglycine, benzoic acid and hippuric acid.
Identification of 2 sulfur containing urinary metabolites of cinnamic aldehyde in rat which are 3-S-(N-acetylcysteinyl)-3-phenylpropyl alcohol and 3-S-(N-acetylcysteinyl)-3-phenylpropionic acid.
For more Metabolism/Metabolites (Complete) data for CINNAMALDEHYDE (6 total), please visit the HSDB record page.
Cinnamaldehyde is a known human metabolite of cinnarizine.
Cinnamaldehyde is converted to cinnamoyl-CoA by cinnamoyl-CoA reductase.

Wikipedia

Cinnamaldehyde

Use Classification

Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Denaturant

Methods of Manufacturing

For the synthesis, only the base-catalyzed condensation of benzaldehyde with acetaldehyde has been adopted on an industrial scale.
Cinnamaldehyde has been efficiently isolated in high purity by fractional distillation from cassia and cinnamon bark essential oils.
Preparation by condensation of benzaldehyde and acetaldehyde.
... Oxidation of cinnamyl alcohol

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities
Wholesale and Retail Trade
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
2-Propenal, 3-phenyl-: ACTIVE
Controls/repels a variety of pests including aphids, sharpshooter aphids, mites, spider mites (including two-spotted mites, Pacific mites and Williamette mites), leafhoppers, whiteflies (including sifverleaf and greenhouse), thrips (including western flower), algae, moss, and liverworts/hornworts/pearlworts. /Cinnacure A3005/
Method of purification: rectification

Storage Conditions

Do not use, pour, spill or store near heat or open flame. /Cinnacure A3005/

Interactions

The Japanese medaka (Oryzias latipes) was used in the medaka embryo-larval assay (MELA) to determine possible adverse developmental effects of ethanol and the spice component, cinnamaldehyde (CAD) ... Medaka were exposed to ethanol at 100 mM, CAD at 10, 1.0, 0.67 or 0.50 mM, to ethanol and CAD combined, or were non-treated controls. Ethanol at 100 mM was without effect. CAD alone at 10 mM and 1.0 mM was lethal by 1 dpf. Embryos exposed to 100 mM ethanol and 0.67 mM CAD exhibited cardiovascular and pigmentation defects and delayed hatching. Embryos exposed to 0.50 mM CAD alone had less severe cardiovascular problems as compared to the combined ethanol and CAD treatment. Taken together the results indicate that the combined effects of ethanol and CAD are greater than the individual effects and indicate the need to monitor effluents in fish nursery areas to protect natural fish populations.

Dates

Modify: 2023-08-15
1: Yang L, Wu QQ, Liu Y, Hu ZF, Bian ZY, Tang QZ. Cinnamaldehyde attenuates pressure overload-induced cardiac hypertrophy. Int J Clin Exp Pathol. 2015 Nov 1;8(11):14345-54. eCollection 2015. PubMed PMID: 26823750; PubMed Central PMCID: PMC4713536.
2: Zhao J, Zhang X, Dong L, Wen Y, Zheng X, Zhang C, Chen R, Zhang Y, Li Y, He T, Zhu X, Li L. Cinnamaldehyde inhibits inflammation and brain damage in a mouse model of permanent cerebral ischaemia. Br J Pharmacol. 2015 Oct;172(20):5009-23. doi: 10.1111/bph.13270. Epub 2015 Oct 14. PubMed PMID: 26234631; PubMed Central PMCID: PMC4621990.
3: Huang JS, Lee YH, Chuang LY, Guh JY, Hwang JY. Cinnamaldehyde and nitric oxide attenuate advanced glycation end products-induced the Jak/STAT signaling in human renal tubular cells. J Cell Biochem. 2015 Jun;116(6):1028-38. doi: 10.1002/jcb.25058. PubMed PMID: 25561392.
4: Shreaz S, Wani WA, Behbehani JM, Raja V, Irshad M, Karched M, Ali I, Siddiqi WA, Hun LT. Cinnamaldehyde and its derivatives, a novel class of antifungal agents. Fitoterapia. 2016 Jul;112:116-31. doi: 10.1016/j.fitote.2016.05.016. Epub 2016 May 31. Review. PubMed PMID: 27259370.
5: Liang D, Xing F, Selvaraj JN, Liu X, Wang L, Hua H, Zhou L, Zhao Y, Wang Y, Liu Y. Inhibitory Effect of Cinnamaldehyde, Citral, and Eugenol on Aflatoxin Biosynthetic Gene Expression and Aflatoxin B1 Biosynthesis in Aspergillus flavus. J Food Sci. 2015 Dec;80(12):M2917-24. doi: 10.1111/1750-3841.13144. Epub 2015 Nov 10. PubMed PMID: 26556681.
6: Bang HB, Lee YH, Kim SC, Sung CK, Jeong KJ. Metabolic engineering of Escherichia coli for the production of cinnamaldehyde. Microb Cell Fact. 2016 Jan 19;15:16. doi: 10.1186/s12934-016-0415-9. PubMed PMID: 26785776; PubMed Central PMCID: PMC4719340.
7: Yu C, Liu SL, Qi MH, Zou X. Cinnamaldehyde/chemotherapeutic agents interaction and drug-metabolizing genes in colorectal cancer. Mol Med Rep. 2014 Feb;9(2):669-76. doi: 10.3892/mmr.2013.1830. Epub 2013 Nov 26. PubMed PMID: 24276478.
8: Raffai G, Kim B, Park S, Khang G, Lee D, Vanhoutte PM. Cinnamaldehyde and cinnamaldehyde-containing micelles induce relaxation of isolated porcine coronary arteries: role of nitric oxide and calcium. Int J Nanomedicine. 2014 May 21;9:2557-66. doi: 10.2147/IJN.S56578. eCollection 2014. PubMed PMID: 24904214; PubMed Central PMCID: PMC4039418.
9: Zhang LQ, Zhang ZG, Fu Y, Xu Y. [Research progress of trans-cinnamaldehyde pharmacological effects]. Zhongguo Zhong Yao Za Zhi. 2015 Dec;40(23):4568-72. Review. Chinese. PubMed PMID: 27141665.
10: Mendes SJ, Sousa FI, Pereira DM, Ferro TA, Pereira IC, Silva BL, Pinheiro AJ, Mouchrek AQ, Monteiro-Neto V, Costa SK, Nascimento JL, Grisotto MA, da Costa R, Fernandes ES. Cinnamaldehyde modulates LPS-induced systemic inflammatory response syndrome through TRPA1-dependent and independent mechanisms. Int Immunopharmacol. 2016 May;34:60-70. doi: 10.1016/j.intimp.2016.02.012. Epub 2016 Feb 26. PubMed PMID: 26922677.
11: Khare P, Jagtap S, Jain Y, Baboota RK, Mangal P, Boparai RK, Bhutani KK, Sharma SS, Premkumar LS, Kondepudi KK, Chopra K, Bishnoi M. Cinnamaldehyde supplementation prevents fasting-induced hyperphagia, lipid accumulation, and inflammation in high-fat diet-fed mice. Biofactors. 2016 Mar-Apr;42(2):201-11. doi: 10.1002/biof.1265. Epub 2016 Feb 19. PubMed PMID: 26893251.
12: Højland CR, Andersen HH, Poulsen JN, Arendt-Nielsen L, Gazerani P. A human surrogate model of itch utilizing the TRPA1 agonist trans-cinnamaldehyde. Acta Derm Venereol. 2015 Sep;95(7):798-803. doi: 10.2340/00015555-2103. PubMed PMID: 25792226.
13: Zinn S, Betz T, Medcraft C, Schnell M. Structure determination of trans-cinnamaldehyde by broadband microwave spectroscopy. Phys Chem Chem Phys. 2015 Jun 28;17(24):16080-5. doi: 10.1039/c5cp02582f. Epub 2015 Jun 1. PubMed PMID: 26030313.
14: Ji B, Zhao Y, Zhang Q, Wang P, Guan J, Rong R, Yu Z. Simultaneous determination of cinnamaldehyde, cinnamic acid, and 2-methoxy cinnamic acid in rat whole blood after oral administration of volatile oil of Cinnamoni Ramulus by UHPLC-MS/MS: An application for a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Sep 15;1001:107-13. doi: 10.1016/j.jchromb.2015.07.049. Epub 2015 Aug 1. PubMed PMID: 26262602.
15: Loquercio A, Castell-Perez E, Gomes C, Moreira RG. Preparation of Chitosan-Alginate Nanoparticles for Trans-cinnamaldehyde Entrapment. J Food Sci. 2015 Oct;80(10):N2305-15. doi: 10.1111/1750-3841.12997. Epub 2015 Sep 16. PubMed PMID: 26375302.
16: Ahn S, Kim E, Lee K, Lee DC. Cinnamaldehyde derivatives inhibit degranulation and inflammatory mediator production in rat basophilic leukemia cells. Int Immunopharmacol. 2016 Sep;38:342-8. doi: 10.1016/j.intimp.2016.06.018. Epub 2016 Jun 23. PubMed PMID: 27344640.
17: Ling F, Jiang C, Liu G, Li M, Wang G. Anthelmintic efficacy of cinnamaldehyde and cinnamic acid from cortex cinnamon essential oil against Dactylogyrus intermedius. Parasitology. 2015 Dec;142(14):1744-50. doi: 10.1017/S0031182015001031. Epub 2015 Oct 7. PubMed PMID: 26442478.
18: Roth-Walter F, Moskovskich A, Gomez-Casado C, Diaz-Perales A, Oida K, Singer J, Kinaciyan T, Fuchs HC, Jensen-Jarolim E. Immune suppressive effect of cinnamaldehyde due to inhibition of proliferation and induction of apoptosis in immune cells: implications in cancer. PLoS One. 2014 Oct 1;9(10):e108402. doi: 10.1371/journal.pone.0108402. eCollection 2014. PubMed PMID: 25271635; PubMed Central PMCID: PMC4182734.
19: Zhou L, Lu Y, Yang G, Wu J. Research on tumorigenicity of cinnamaldehyde in melanoma cell lines and its mechanism. Tumour Biol. 2014 Jun;35(6):5717-22. doi: 10.1007/s13277-014-1757-8. Epub 2014 Mar 19. PubMed PMID: 24643680.
20: Yang D, Liang XC, Shi Y, Sun Q, Liu D, Liu W, Zhang H. Anti-oxidative and anti-inflammatory effects of cinnamaldehyde on protecting high glucose-induced damage in cultured dorsal root ganglion neurons of rats. Chin J Integr Med. 2016 Jan;22(1):19-27. doi: 10.1007/s11655-015-2103-8. Epub 2015 Nov 17. PubMed PMID: 26577110.

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